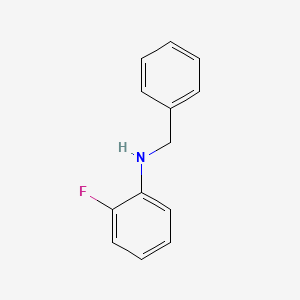

(2-Fluorophenyl)benzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

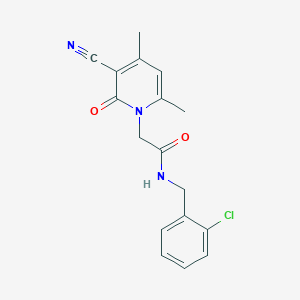

“(2-Fluorophenyl)benzylamine” is a clear colorless to yellow liquid . It has been used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity . It has also been used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

Synthesis Analysis

The synthesis of “this compound” involves the diazotization reaction of p-fluoroaniline with 5,5-dimethylcyclohexane-1,3-dione . As a result, 2-(2-(p-fluorophenyl)hydrazone)-5,5-dimethylcyclohexane-1,3-dione (FHDCD) was synthesized and its structure was confirmed by single crystal X-ray diffraction (XRD) technique .

Molecular Structure Analysis

The molecular formula of “this compound” is C7H8FN . It has a molecular weight of 125.14 .

Chemical Reactions Analysis

Benzylamines, including “this compound”, have been involved in various chemical reactions . For instance, a highly active Mn (I) pincer catalyst enables an atom-economic and highly efficient N-alkylation of amines with alcohols utilizing the borrowing hydrogen methodology .

Physical And Chemical Properties Analysis

“this compound” is a clear colorless to yellow liquid . Its density, boiling point, flash point, and refractive index are not specified in the available resources .

Aplicaciones Científicas De Investigación

Catalysis in Medicinal Chemistry

- Ortho-Fluorination using Pd(OTf)2 x 2 H2O : A study by Wang, Mei, and Yu (2009) highlighted the use of Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination in the synthesis of triflamide-protected benzylamines. This method, crucial for medicinal chemistry, employs N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source, enhancing the synthesis of various functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Complex Compounds

- Anionic Cyclization for Functionalized Derivatives : Sanz et al. (2006) described the treatment of 2-fluorophenyl 2-iodophenylamines leading to functionalized carbazole, dibenzofuran, and dibenzothiophene derivatives. This process is significant in the synthesis of complex compounds (Sanz et al., 2006).

Fluorophore Development

- Development of Selective Cu2+ Sensor : Sirilaksanapong, Sukwattanasinitt, and Rashatasakhon (2012) synthesized water-soluble fluorophores from 1,3,5-tris-(4'-iodophenyl)benzene. These compounds, especially the one with salicylate groups, showed selective fluorescent quenching by Cu2+, indicating potential applications in sensor technology (Sirilaksanapong, Sukwattanasinitt, & Rashatasakhon, 2012).

Green Chemistry

- Biosynthetic Pathway for Benzylamine : Pandey et al. (2021) reported a novel four-step biosynthetic pathway for benzylamine production from phenylpyruvate. This research offers an eco-friendly alternative for the chemical production of benzylamine, reducing toxic waste streams (Pandey et al., 2021).

Herbicide Development

- New Selective Postemergent Herbicide : Wu, Cheng, and Lu (2006) synthesized N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide effective against grass and broadleaf weeds in oilseed rape. This compound is highlighted for its low toxicity and environmental friendliness (Wu, Cheng, & Lu, 2006).

Optical Properties in Materials Science

- Helical Columnar Organic Fluorophore : Imai et al. (2008) created a chiral 21-helical columnar organic fluorophore with circularly polarized luminescence (CPL) using achiral 2-anthracenecarboxylic acid and benzylamine. The polymorphism in this system can be controlled, which is crucial for materials science applications (Imai et al., 2008).

Photovoltaic Applications

- Perovskite Solar Cells Enhancement : Wang et al. (2016) used benzylamine as a surface passivation molecule for formamidinium lead iodide perovskite films, enhancing their moisture-resistance and electronic properties. This resulted in high-efficiency, air-stable photovoltaic cells (Wang et al., 2016).

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of “(2-Fluorophenyl)benzylamine” and similar compounds could involve larger clinical trials to assess their safety, tolerability, and resistance . The combination strategy of antiviral drugs is highly beneficial to solve problems with these drugs .

Propiedades

IUPAC Name |

N-benzyl-2-fluoroaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUANQPLDQJAEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2694840.png)

![N-{5-ethyl-3-[(3-fluorophenyl)(4-methylpiperazin-1-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B2694842.png)

![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)

![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2694844.png)

![N-(3-chloro-4-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2694846.png)

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2694852.png)